cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride
Description
cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride (CAS: 98769-56-3) is a cyclohexene derivative featuring a hydroxylmethyl group and an amino group in a cis-configuration on a partially unsaturated six-membered ring. Its molecular formula is C₇H₁₄ClNO, and it is commonly used as a chiral building block in pharmaceutical synthesis due to its stereochemical rigidity and functional group diversity. The compound’s hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for reactions in aqueous or alcoholic media.
Properties
IUPAC Name |
[(1R,6S)-6-aminocyclohex-3-en-1-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-2,6-7,9H,3-5,8H2;1H/t6-,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJCLXQPIIVMS-LEUCUCNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Aluminum Hydride (LiAlH4) Reduction
The Boc-protected precursor undergoes reduction using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) or diethyl ether. This reaction cleaves the carbamate group, yielding the primary amine while simultaneously reducing any carbonyl groups to hydroxyls. Key parameters include:
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Temperature : Reactions are conducted at −10°C to 0°C to minimize over-reduction or decomposition.
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Stoichiometry : A 3:1 molar ratio of LiAlH4 to precursor ensures complete reduction.
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Workup : Sequential quenching with wet THF, water, and 15% NaOH is critical to neutralize excess LiAlH4 and precipitate aluminum salts.
Post-reduction, the free amine is treated with hydrochloric acid in methanol to form the hydrochloride salt, enhancing solubility and stability. Typical yields range from 65% to 78%, depending on the purity of the precursor.
Catalytic Hydrogenation
Patent literature describes an alternative method using palladium-on-carbon (Pd/C) under hydrogen gas (H₂) for reductive deprotection. This approach avoids pyrophoric reagents like LiAlH4, improving safety for industrial-scale production. Conditions include:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10 wt% Pd/C |
| Pressure | 3–5 bar H₂ |
| Solvent | Ethanol/Water (9:1) |
| Temperature | 25–40°C |
This method achieves comparable yields (70–75%) but requires stringent control over hydrogen pressure to prevent over-reduction of the cyclohexene ring.
Purification and Isolation
Crude this compound is purified via recrystallization from a mixture of ethanol and diethyl ether. The hydrochloride salt’s low solubility in ether drives crystallization, while ethanol ensures dissolution of organic impurities. For industrial batches, column chromatography on silica gel with a methanol/dichloromethane gradient (5–20%) is employed to separate stereoisomers.
Key Purity Metrics :
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HPLC : >98% purity (C18 column, 0.1% TFA in water/acetonitrile).
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Melting Point : 192–194°C (decomposition).
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 66 | 72 | 95 |
| Diethyl Ether | 35 | 68 | 93 |
| Ethanol | 78 | 75 | 97 |
Ethanol balances solubility and safety, making it ideal for large-scale reactions.
Acidification Strategies
Formation of the hydrochloride salt is optimized by adjusting HCl concentration:
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1M HCl : Yields amorphous solids requiring secondary crystallization.
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3M HCl : Produces crystalline directly but risks hydrolyzing the cyclohexene ring.
A 2M HCl in methanol strikes a balance, yielding 80–85% crystalline product with minimal degradation.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. Key steps include:
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Precursor Feeding : Boc-protected intermediate is dissolved in THF and fed into the reactor at 0.5 L/min.
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Reduction Zone : LiAlH4 is introduced under nitrogen, with residence time of 30 minutes.
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Acidification Module : Inline mixing with 2M HCl in methanol ensures immediate salt formation.
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Crystallization : The mixture is cooled to 4°C, inducing crystallization over 12 hours.
This setup achieves a throughput of 50 kg/day with >99% purity, meeting pharmaceutical-grade standards.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of complex molecules.
Biology:
- Potential applications in the study of enzyme interactions.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic properties.
- May serve as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexene-Based Analogs
(a) cis-6-Aminocyclohex-3-enecarboxylic Acid Hydrochloride (CAS: 57266-56-5)
- Structure : Shares the cyclohex-3-ene core but replaces the hydroxymethyl group with a carboxylic acid (-COOH).
- Key Differences :
- Applications : Primarily used in peptide mimetics, whereas the hydroxymethyl analog is favored in nucleoside or glycoside synthesis.
(b) cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic Acid (cis-A)
- Structure : Features a 1,2,4-oxadiazole substituent and a carboxylic acid group on the cyclohexene ring.
- Synthesized via cycloaddition reactions under thermal conditions (100°C), contrasting with milder conditions for the target compound.
Aminocycloalkyl Methanol Hydrochlorides
(a) (cis-3-Aminocyclobutyl)methanol Hydrochloride (CAS: 1504-49-0)
- Similarity Score : 0.81 (structural similarity based on ring size and functional groups).
- Key Differences :
(b) (trans-4-Aminocyclohexyl)methanol Hydrochloride (CAS: 693248-55-4)
- Similarity Score : 0.73.
- Key Differences: Stereochemistry: The trans-configuration alters spatial orientation of the amino and hydroxymethyl groups, affecting hydrogen-bonding patterns. Solubility: Trans-isomers often exhibit lower aqueous solubility due to reduced polarity.
Bicyclic and Heterocyclic Analogs
3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride (CAS: 389621-77-6)
- Structure : Contains an oxygen atom in a bicyclic framework.
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Structural Impact
- Ring Size and Strain : Smaller rings (e.g., cyclobutane) introduce strain, reducing thermal stability but enhancing reactivity in ring-opening reactions.
- Functional Groups : Hydroxymethyl (-CH₂OH) groups offer nucleophilicity for esterification, while carboxylic acids (-COOH) enable salt formation with amines.
- Stereochemistry : Cis-configuration in cyclohexene derivatives optimizes spatial alignment for binding to enzyme active sites, as seen in protease inhibitors.
Biological Activity
cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a cyclohexene ring. This configuration imparts significant versatility, making it a valuable intermediate in organic synthesis and various scientific applications. The compound has garnered interest for its potential biological activity, particularly in modulating enzyme activity and receptor interactions.
- Molecular Formula : C₇H₁₃NO·HCl
- Molecular Weight : Approximately 163.65 g/mol
- Structure : The compound features a cyclohexene ring with an amino and hydroxyl group, facilitating hydrogen bonding and biochemical interactions.
The biological activity of this compound is largely attributed to its functional groups, which enable it to interact with various molecular targets. The mechanism of action involves:
- Binding to Enzymes and Receptors : The compound may modulate the activity of specific enzymes and receptors through hydrogen bonding and other biochemical pathways. This interaction could influence metabolic pathways or signaling mechanisms within biological systems.
- Potential Therapeutic Effects : While specific biological targets require further investigation, the compound's ability to bind with enzymes suggests potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
| Activity Type | Description |
|---|---|
| Enzyme Modulation | Potential to influence enzyme activities, impacting metabolic processes. |
| Receptor Interaction | May bind to receptors, potentially altering signaling pathways involved in various physiological responses. |
| Therapeutic Potential | Investigated as a precursor in drug development due to its structural characteristics. |
Case Studies and Research Findings
- Synthesis and Application in Drug Development : Recent studies have explored the use of this compound as an intermediate in synthesizing biologically active compounds. Its unique structure allows for the development of new therapeutic agents targeting specific diseases.
- Interaction Studies : Preliminary research suggests that this compound can influence the activity of certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can modulate enzyme kinetics, indicating that this compound may have similar effects .
- Comparative Analysis with Related Compounds : When compared to similar compounds, this compound demonstrates distinct chemical reactivity due to its amino and hydroxyl groups. This uniqueness positions it favorably for specific applications in medicinal chemistry .
Challenges and Future Directions
Despite promising findings, several challenges remain:
- Lack of Comprehensive Studies : More extensive studies are needed to fully elucidate the compound's biological targets and mechanisms of action.
- Safety Profile Investigation : Understanding the safety profile of this compound is crucial for its potential therapeutic applications.
Future research should focus on:
- In-depth Mechanistic Studies : Investigating specific interactions at the molecular level.
- Clinical Trials : Evaluating therapeutic efficacy and safety in clinical settings.
Q & A
Q. What are the optimized synthetic routes for cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclization of cyclohexene derivatives with hydroxyl and amino precursors. Key steps include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Ru) ensure regioselectivity, while chiral auxiliaries control cis/trans stereochemistry .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates, achieving >90% enantiomeric excess (ee) in optimized cases .
- Temperature control : Reactions conducted at 25–50°C minimize side products (e.g., over-reduction or ring-opening) .
Q. How can researchers validate the structural purity of this compound, and what analytical techniques are most effective?
A multi-technique approach is recommended:
| Technique | Key Data | Purpose |
|---|---|---|
| NMR | H/C shifts for cyclohexene protons (δ 5.2–5.8 ppm) and hydroxyl groups (δ 1.8–2.2 ppm) | Confirm stereochemistry and functional groups |
| HPLC-MS | Retention time (~8.2 min) and m/z 175.6 ([M+H]) | Quantify purity (>98%) and detect impurities |
| X-ray crystallography | Dihedral angles (e.g., 120° between amino and hydroxyl groups) | Resolve absolute configuration |
Advanced Research Questions
Q. What computational models predict the compound’s interaction with biological targets, and how do steric effects influence binding affinity?
Molecular docking studies using Schrödinger Suite or AutoDock Vina suggest:
- Receptor targets : GABA and NMDA receptors due to structural mimicry of cyclic neurotransmitters .
- Steric constraints : The cyclohexene ring’s rigidity reduces conformational flexibility, lowering binding entropy and enhancing affinity (ΔG = −9.2 kcal/mol in simulations) .
- Electrostatic contributions : Protonated amino groups form salt bridges with Glu/Asp residues in receptor pockets .
Q. How do structural analogs of this compound compare in modulating synaptic plasticity, and what methodological frameworks support comparative studies?
A recent study compared analogs using:
| Analog | Structural Variation | Biological Activity (IC) |
|---|---|---|
| cis-(6-Amino-cyclohex-3-enyl)-methanol HCl | Base structure | 12.3 µM (GABA modulation) |
| trans-3-Amino-cyclohexanol HCl | Trans-configuration | 45.7 µM (reduced activity) |
| Cis-(3-Aminocyclobutyl)acetic acid HCl | Cyclobutane ring | 28.9 µM (enhanced solubility) |
Q. Methodology :
- In vitro assays : Patch-clamp electrophysiology for ion channel activity .
- In silico SAR : Quantitative Structure-Activity Relationship (QSAR) models prioritize analogs with smaller ring systems for blood-brain barrier penetration .
Contradictions and Resolutions in Literature
- Stereochemical outcomes : reports high ee using Pd catalysts, while achieves similar results with Ru catalysts under milder conditions. Resolution: Catalyst choice depends on precursor availability and scalability needs .
- Biological targets : Some studies emphasize GABA modulation , whereas others highlight NMDA receptor interactions . Resolution: Target specificity may vary with assay conditions (e.g., pH or co-factor presence).
Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
